![molecular formula C9H8N2O B12832308 1-Vinyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B12832308.png)
1-Vinyl-1H-benzo[d]imidazol-2(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Vinyl-1H-benzo[d]imidazol-2(3H)-one is a heterocyclic compound that features a benzimidazole core with a vinyl group attached to the nitrogen atom
Preparation Methods
The synthesis of 1-Vinyl-1H-benzo[d]imidazol-2(3H)-one can be achieved through several synthetic routes. One common method involves the reaction of o-phenylenediamine with an appropriate aldehyde or ketone under acidic conditions to form the benzimidazole core. The vinyl group can then be introduced via a vinylation reaction using reagents such as vinyl halides or vinyl triflates in the presence of a base .
Industrial production methods often involve the use of continuous flow reactors to optimize reaction conditions and improve yield. These methods typically employ catalysts and solvents that facilitate the formation of the desired product while minimizing side reactions .
Chemical Reactions Analysis
1-Vinyl-1H-benzo[d]imidazol-2(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Common reagents and conditions used in these reactions include acids, bases, and solvents like acetic acid, dimethylformamide, and dichloromethane. Major products formed from these reactions depend on the specific reagents and conditions employed .
Scientific Research Applications
1-Vinyl-1H-benzo[d]imidazol-2(3H)-one has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-Vinyl-1H-benzo[d]imidazol-2(3H)-one involves its interaction with specific molecular targets and pathways. For instance, in biological systems, the compound can inhibit enzyme activity by binding to the active site or allosteric sites of the enzyme. This interaction can disrupt the normal function of the enzyme, leading to various biological effects .
Comparison with Similar Compounds
1-Vinyl-1H-benzo[d]imidazol-2(3H)-one can be compared with other similar compounds such as:
1H-benzo[d]imidazol-2(3H)-one: Lacks the vinyl group, resulting in different reactivity and applications.
2-Vinyl-1H-benzo[d]imidazol-2(3H)-one:
1-Vinyl-1H-benzo[d]imidazole: Similar structure but without the carbonyl group, affecting its chemical properties and applications.
The uniqueness of this compound lies in its specific structure, which imparts distinct reactivity and potential for diverse applications in various fields .
Properties
Molecular Formula |
C9H8N2O |
|---|---|
Molecular Weight |
160.17 g/mol |
IUPAC Name |
3-ethenyl-1H-benzimidazol-2-one |
InChI |
InChI=1S/C9H8N2O/c1-2-11-8-6-4-3-5-7(8)10-9(11)12/h2-6H,1H2,(H,10,12) |
InChI Key |
RSRMZIFPYGTKAO-UHFFFAOYSA-N |
Canonical SMILES |
C=CN1C2=CC=CC=C2NC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![2-Ethyl-4-methyl-1H-benzo[d]imidazole](/img/structure/B12832245.png)
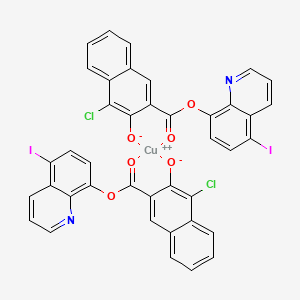
![4-Mercapto-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B12832253.png)
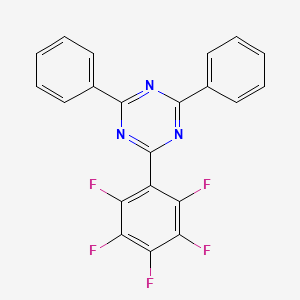


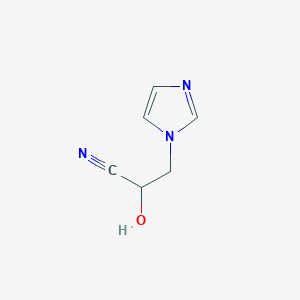
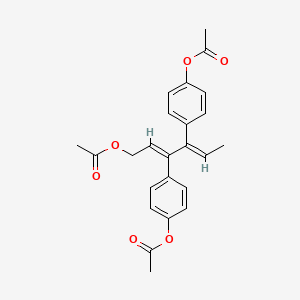
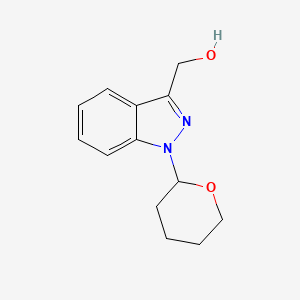
![(1R,5R,6R)-2-amino-4-fluorobicyclo[3.1.0]hexane-2,6-dicarboxylic acid](/img/structure/B12832307.png)
